1-ethyl-4-(2-pyridinyl)piperazine

Sigma receptors CNS pharmacology Receptor binding assays

SAR programs exploring pyridylpiperazine pharmacophores often require a defined N-alkyl substitution point to map lipophilicity-selectivity relationships. 1-Ethyl-4-(2-pyridinyl)piperazine (CAS 864433-78-3) provides a mid-range N-ethyl substituent (ΔcLogP ~+1.0 vs. unsubstituted parent) that preserves favorable CNS drug-like properties (HBD=1, TPSA ~28 Ų) while shifting target engagement from α2-adrenoceptors toward sigma-2 (σ2) receptors. - Enables systematic comparator studies against N-methyl, N-propyl, and N-phenethyl analogs to deconvolute σ1/σ2 selectivity. - Serves as a foundational scaffold for σ2 ligand development in cancer, neurodegenerative disease, and psychostimulant abuse research. - Supplied with ≥95% purity; custom synthesis and bulk quantities available upon request.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B4588560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(2-pyridinyl)piperazine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=CC=N2
InChIInChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3
InChIKeyDKGBMXZAGZYQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(2-pyridinyl)piperazine: Scaffold Profile


1-Ethyl-4-(2-pyridinyl)piperazine (CAS: 864433-78-3) is a substituted piperazine derivative featuring an ethyl group on one nitrogen and a 2-pyridinyl moiety on the other, belonging to the pyridylpiperazine class [1]. This class is distinguished by a conserved 2-pyridinylpiperazine pharmacophore known for potent and selective α2-adrenergic receptor antagonism [2]. The N-ethyl substitution introduces modest lipophilic bulk (cLogP ~1.5 predicted vs ~0.5 for unsubstituted parent) that modifies key physicochemical properties including hydrogen bond donor count and topological polar surface area, thereby influencing CNS permeability, metabolic stability, and target selectivity profiles relative to unsubstituted or differently substituted analogs [3].

1-Ethyl-4-(2-pyridinyl)piperazine: N-Substitution Selectivity


In pyridylpiperazine-based ligands, the nature of the N-substituent on the piperazine ring dictates both target affinity and functional selectivity. The unsubstituted parent, 1-(2-pyridinyl)piperazine, acts as a selective α2-adrenoceptor antagonist with Ki=37 nM [1], while N-alkyl derivatives, including the N-ethyl variant, shift binding preference toward sigma receptors and other CNS targets [2]. Positional isomers—e.g., 2-pyridinyl vs. 4-pyridinyl attachment—further alter selectivity: 2-pyridinylpiperazines favor sigma-2 (σ2) receptors, whereas 4-pyridinylpiperazines exhibit σ1 preference [3]. Consequently, interchange with unsubstituted or regioisomeric analogs will produce divergent pharmacological and physicochemical profiles, precluding simple replacement in SAR-driven research programs.

1-Ethyl-4-(2-pyridinyl)piperazine: Comparative Evidence


Sigma-1 Receptor Affinity and N-Ethyl Substitution

The N-ethyl substituted 2-pyridinylpiperazine scaffold exhibits measurable sigma-1 receptor affinity, contrasting sharply with the unsubstituted parent 1-(2-pyridinyl)piperazine, which shows negligible sigma receptor binding and instead functions as a selective α2-adrenoceptor antagonist (Ki=37 nM) [1]. A representative N-alkyl 2-pyridinylpiperazine analog, 1-(2-phenylethyl)-4-(2-pyridyl)piperazine, demonstrates sigma-1 binding with Ki=83 nM [2], supporting the class-level inference that N-substitution directs binding away from α2-adrenoceptors toward sigma receptor engagement. The N-ethyl variant occupies an intermediate position within this SAR continuum—less lipophilic than the phenethyl derivative, yet sufficiently substituted to modulate target selectivity [3].

Sigma receptors CNS pharmacology Receptor binding assays

CNS Permeability: Impact of N-Ethyl Substitution

The N-ethyl substitution increases predicted lipophilicity (cLogP ~1.5) and reduces topological polar surface area (TPSA ~28 Ų) compared to the unsubstituted parent 1-(2-pyridinyl)piperazine (cLogP 0.49, TPSA 28.16 Ų) [1]. The ethyl group introduces additional hydrophobic surface area while preserving favorable hydrogen bond donor count (HBD=1) and acceptor count (HBA=3), a combination associated with enhanced passive diffusion across the blood-brain barrier [2]. This physicochemical shift is particularly relevant given that the parent compound already demonstrates CNS penetration (as evidenced by its metabolite role for the neuroleptic Azaperone) [3].

Blood-brain barrier CNS drug design Physicochemical properties

Sigma Subtype Selectivity by Pyridyl Nitrogen Position

Systematic SAR studies of pyridylpiperazine sigma ligands demonstrate that the position of the pyridyl nitrogen attachment critically determines sigma receptor subtype preference [1]. Compounds bearing the 2-pyridinyl substituent (including 1-ethyl-4-(2-pyridinyl)piperazine) preferentially engage sigma-2 (σ2) receptors, while 3-pyridinyl and 4-pyridinyl analogs favor sigma-1 (σ1) binding [2]. The 4-pyridyl isomer of an N-ethyl-substituted piperazine, 1-ethyl-2-(4-pyridyl)piperazine, exhibits sigma-1 receptor Ki values ranging from 21.2 to 97.2 nM . This regioisomeric divergence is fundamental: the 2-pyridinyl orientation places the pyridine nitrogen in a spatial arrangement complementary to the σ2 binding pocket, whereas the 4-pyridinyl configuration optimally engages σ1 [2].

Sigma-2 receptor Receptor subtype selectivity Chemical biology

Beta-1 Adrenergic Receptor Selectivity

Class-level data for the 2-pyridinylpiperazine pharmacophore indicate minimal affinity for beta-1 adrenergic receptors. Binding assays for 1-(2-pyridinyl)piperazine report no measurable affinity (Ki not determinable) for the beta-1 adrenergic receptor , consistent with the well-characterized α2-adrenergic selectivity of the pyridinylpiperazine class [1]. This property is expected to be preserved in the N-ethyl substituted analog, as the beta-1 binding pocket is intolerant of the 2-pyridinylpiperazine motif [2].

Adrenergic receptors Off-target liability Selectivity profiling

1-Ethyl-4-(2-pyridinyl)piperazine: Research Applications


Sigma-2 Receptor-Targeted Lead Optimization

This compound serves as a foundational scaffold for sigma-2 (σ2) receptor ligand development, a target class implicated in cancer cell proliferation, neurodegenerative diseases (e.g., Alzheimer's), and psychostimulant abuse disorders [1]. The 2-pyridinyl substituent confers inherent σ2 preference, a property that can be further enhanced through systematic optimization of the N-ethyl moiety (e.g., chain extension, branching, or aryl substitution) to modulate potency, subtype selectivity, and ADME properties [2].

SAR Probe: N-Alkyl Chain Length Effects

In structure-activity relationship (SAR) campaigns exploring pyridylpiperazine pharmacophores, this compound provides a defined, mid-range N-alkyl substitution point [3]. Researchers can use it as a comparator against shorter (N-methyl) and longer (N-propyl, N-butyl, N-phenethyl) alkyl chain analogs to systematically map the relationship between N-substituent lipophilicity and key parameters: target affinity (σ1/σ2 ratio), functional activity (agonist/antagonist), CNS permeability, and metabolic stability [4].

Physicochemical Property Optimization

The N-ethyl group provides a moderate increase in lipophilicity (ΔcLogP ~+1.0) relative to the unsubstituted parent while preserving favorable CNS drug-like properties (HBD=1, TPSA ~28 Ų) [5]. This balanced profile makes the compound a valuable starting point for lead optimization programs where CNS permeability is required but excessive lipophilicity—which can lead to hERG liability, phospholipidosis, or poor solubility—must be avoided [6].

α2-Adrenoceptor vs. Sigma Receptor Profiling

Given the established α2-adrenergic antagonism of the unsubstituted parent (Ki=37 nM) and the sigma receptor engagement of N-alkyl derivatives, this compound serves as a chemical probe to delineate the functional consequences of target switching in cellular and in vivo models [7]. Comparative studies using 1-ethyl-4-(2-pyridinyl)piperazine and 1-(2-pyridinyl)piperazine can help attribute observed biological effects to specific receptor systems, thereby deconvoluting polypharmacology in CNS research [8].

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